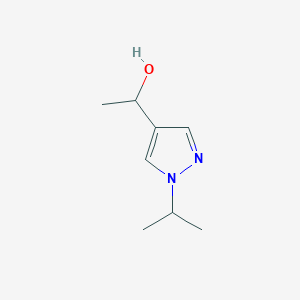
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that has a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol.
Wirkmechanismus
The mechanism of action of 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects through the inhibition of reactive oxygen species and the modulation of various signaling pathways. It has also been found to activate various neuroprotective pathways, including the Nrf2 pathway.
Biochemische Und Physiologische Effekte
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage in various animal models. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been found to enhance the bioavailability and efficacy of various drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under various conditions. It can also form stable complexes with various drugs, making it a potential drug delivery system. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol. One potential direction is the development of novel compounds based on its structure with improved properties. Another potential direction is the investigation of its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol can be achieved through various methods. One of the most common methods is the reaction of 4-hydroxy-1-isopropylpyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to obtain 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol. Other methods include the reaction of 1-isopropyl-4-nitropyrazole with ethylene glycol and the reaction of 4-hydroxy-1-isopropylpyrazole with ethylene oxide.
Wissenschaftliche Forschungsanwendungen
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol has been extensively studied for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use as a drug delivery system, as it can form stable complexes with various drugs. In addition, it has been studied for its potential use in the synthesis of novel compounds with improved properties.
Eigenschaften
CAS-Nummer |
189807-14-5 |
|---|---|
Produktname |
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol |
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-(1-propan-2-ylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-5-8(4-9-10)7(3)11/h4-7,11H,1-3H3 |
InChI-Schlüssel |
YBUMCXWPWYYQFA-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(C=N1)C(C)O |
Kanonische SMILES |
CC(C)N1C=C(C=N1)C(C)O |
Synonyme |
1H-Pyrazole-4-methanol,alpha-methyl-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



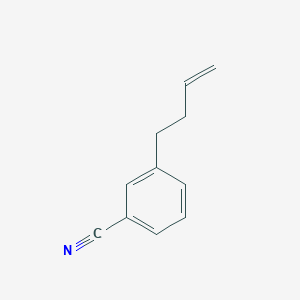
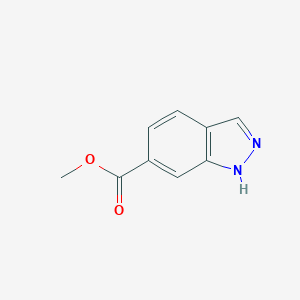
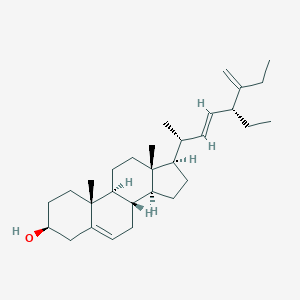
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
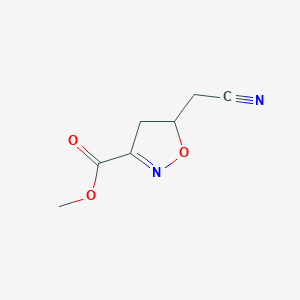
![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)
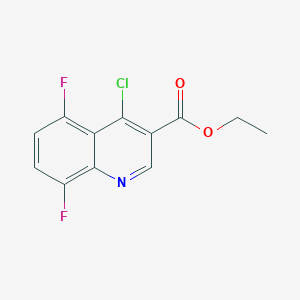
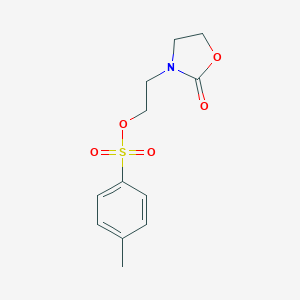
![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
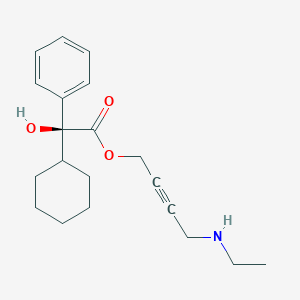
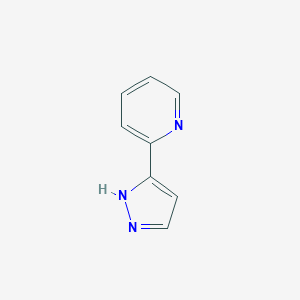
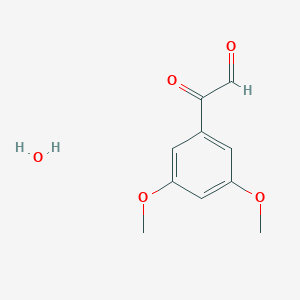
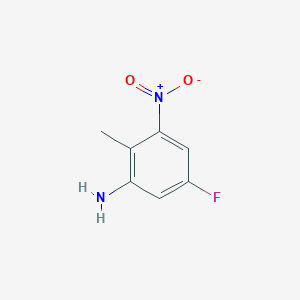
![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)